
2-((4-Bromophenyl)amino)-N-carbamoylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)amino)-N-carbamoylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an amino group, which is further connected to a carbamoylacetamide moiety. The presence of the bromine atom and the amide functionality imparts distinct chemical properties to this compound, making it a valuable subject for study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide typically involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of an intermediate. This intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromophenyl)amino)-N-carbamoylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the carbamoyl group.
4-Bromo-2-aminophenol: Contains a bromophenyl group and an amino group but lacks the carbamoylacetamide moiety.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
2-((4-Bromophenyl)amino)-N-carbamoylacetamide is unique due to the presence of both the bromophenyl and carbamoylacetamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10BrN3O2 |
|---|---|
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
2-(4-bromoanilino)-N-carbamoylacetamide |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-1-3-7(4-2-6)12-5-8(14)13-9(11)15/h1-4,12H,5H2,(H3,11,13,14,15) |
Clave InChI |
CDNKZVKTQGESMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCC(=O)NC(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


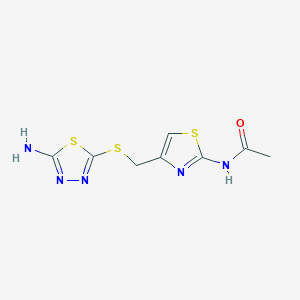


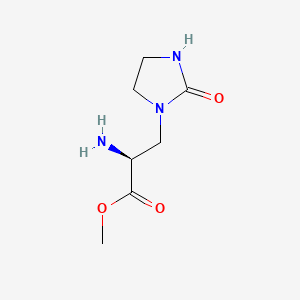
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
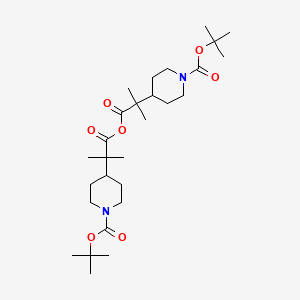
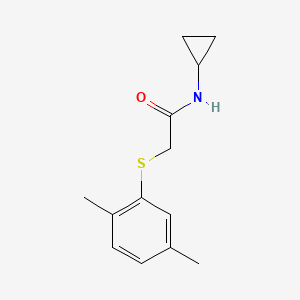
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
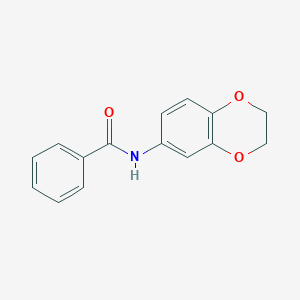
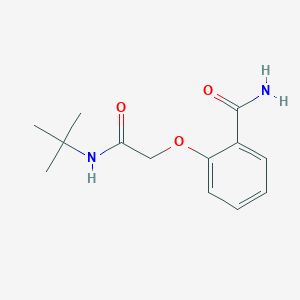
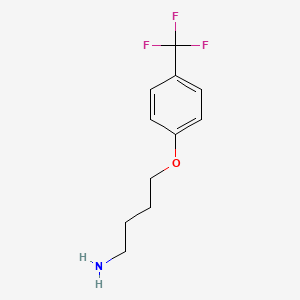
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
